molecular formula C10H14N2O3S2 B14827399 N-(4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanesulfonamide

N-(4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanesulfonamide

Cat. No.: B14827399
M. Wt: 274.4 g/mol
InChI Key: VWBOXKWOPHRSGI-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C10H14N2O3S2 and a molecular weight of 274.364 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methylthio group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its distinct chemical properties.

Properties

Molecular Formula

C10H14N2O3S2

Molecular Weight

274.4 g/mol

IUPAC Name

N-(4-cyclopropyloxy-5-methylsulfanylpyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C10H14N2O3S2/c1-16-9-6-11-5-8(12-17(2,13)14)10(9)15-7-3-4-7/h5-7,12H,3-4H2,1-2H3

InChI Key

VWBOXKWOPHRSGI-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CN=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanesulfonamide involves several steps. One common method includes the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with cyclopropyl alcohol and methylthiol under controlled conditions. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution.

Chemical Reactions Analysis

N-(4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanesulfonamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropoxy and methylthio groups play a crucial role in its binding affinity and specificity, while the methanesulfonamide group enhances its solubility and stability .

Comparison with Similar Compounds

N-(4-Cyclopropoxy-5-(methylthio)pyridin-3-YL)methanesulfonamide can be compared with similar compounds such as:

These similar compounds share some chemical properties but differ in their reactivity and biological activities due to the variations in their molecular structures.

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